molecular formula C15H20N4O2 B2588134 1-cyclopentyl-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034372-47-7

1-cyclopentyl-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2588134
CAS No.: 2034372-47-7
M. Wt: 288.351
InChI Key: GGGVSXXKVMPPEX-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS: 2034372-47-7) is a urea-based small molecule with the molecular formula C₁₅H₂₀N₄O₂ and a molecular weight of 288.34 g/mol . Its structure features:

  • A cyclopentyl group linked to the urea moiety.
  • An ethyl chain bridging the urea and a pyrazole ring.
  • A furan-2-yl substituent at the 4-position of the pyrazole.

This compound is marketed for research purposes, with its SMILES notation (O=C(NC1CCCC1)NCCn1ncc(c1)c1ccco1) highlighting the connectivity of these functional groups .

Properties

IUPAC Name

1-cyclopentyl-3-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c20-15(18-13-4-1-2-5-13)16-7-8-19-11-12(10-17-19)14-6-3-9-21-14/h3,6,9-11,13H,1-2,4-5,7-8H2,(H2,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGVSXXKVMPPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives.

    Formation of the urea linkage: The final step involves the reaction of the intermediate compound with an isocyanate or a carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazolines or pyrazolidines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring might yield furanones, while reduction of the pyrazole ring could produce pyrazolines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.

    Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: As a precursor for the synthesis of advanced materials or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The following urea derivatives share structural similarities and are analyzed for comparative purposes:

Compound Name (CAS) Molecular Formula Key Structural Features Molecular Weight (g/mol)
Target Compound (2034372-47-7) C₁₅H₂₀N₄O₂ Cyclopentyl-urea, ethyl linker, 4-(furan-2-yl)pyrazole 288.34
1-(4-chloro-2-methylphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (N/A) C₁₂H₁₃ClN₄O Chlorophenyl-urea, methylpyrazole 264.71
1-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]-3-(1-methyl-1H-indazol-4-yl)urea (1401076-66-1) C₂₁H₂₀FN₅O Fluorophenyl-substituted cyclopentyl, indazole ring 393.42
1307271-26-6 C₂₂H₂₃ClN₆O₄S Sulfonamide group, pyrimidine-thiazole core, hydroxyethyl substituents 526.97

Key Observations :

  • Substituent Diversity : The target compound’s furan-pyrazole system contrasts with the chlorophenyl-methylpyrazole in ’s analogue, which may reduce aromatic stacking interactions but enhance solubility due to the furan’s oxygen atom .
  • Linker Flexibility : The ethyl chain in the target compound provides conformational flexibility compared to rigid aromatic linkers in other derivatives (e.g., 1401076-66-1’s indazole ring).
  • Steric and Electronic Effects : The cyclopentyl group introduces steric bulk but fewer electronic effects compared to the fluorophenyl substituent in 1401076-66-1, which may influence binding affinity in target proteins .

Yield and Purity Challenges :

  • The furan-pyrazole system in the target compound may require stringent anhydrous conditions due to furan’s sensitivity to acid-catalyzed ring-opening.
  • Chromatographic purification (e.g., SiO₂ with CHCl₃:MeOH) is common for urea derivatives, as noted in .

Physicochemical and Computational Properties

  • Lipophilicity (LogP) :
    • The target compound’s cyclopentyl and furan groups likely result in moderate lipophilicity (predicted LogP ~2.5), balancing solubility and membrane permeability.
    • The chlorophenyl analogue () may exhibit higher LogP (~3.0) due to its aromatic chloro substituent.
  • Solubility : The furan oxygen and urea moiety enhance aqueous solubility compared to purely aromatic analogues.

Computational Insights :

  • Density Functional Theory (DFT) methods (e.g., Colle-Salvetti correlation-energy formula, ) might predict reactivity or intermolecular interactions .

Analytical Characterization

  • Spectroscopic Data : emphasizes ¹H/¹³C NMR and IR for structural validation, which would similarly apply to the target compound. The furan’s aromatic protons (~6.3–7.4 ppm) and pyrazole’s NH signal (~8–10 ppm) are key NMR markers.

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